molecular formula C8H10N2O B060994 2-(3-Buten-1-yloxy)pyrimidine CAS No. 169310-71-8

2-(3-Buten-1-yloxy)pyrimidine

Cat. No. B060994
M. Wt: 150.18 g/mol
InChI Key: DPEBLKGRWFYFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Buten-1-yloxy)pyrimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound possesses a unique structure that makes it an attractive target for synthesis and study.

Mechanism Of Action

The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

Studies have shown that 2-(3-Buten-1-yloxy)pyrimidine can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models of disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Buten-1-yloxy)pyrimidine in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, its unique structure makes it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for research on 2-(3-Buten-1-yloxy)pyrimidine. One area of interest is the development of derivatives with improved selectivity and potency against specific targets. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other disease areas. Finally, the development of new synthesis methods could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 2-(3-Buten-1-yloxy)pyrimidine can be achieved through several methods, including the reaction of 3-buten-1-ol with cyanoacetic acid followed by cyclization, or the reaction of 3-buten-1-ol with cyanoacetamide in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-(3-Buten-1-yloxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in various diseases.

properties

CAS RN

169310-71-8

Product Name

2-(3-Buten-1-yloxy)pyrimidine

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-but-3-enoxypyrimidine

InChI

InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2

InChI Key

DPEBLKGRWFYFOI-UHFFFAOYSA-N

SMILES

C=CCCOC1=NC=CC=N1

Canonical SMILES

C=CCCOC1=NC=CC=N1

synonyms

Pyrimidine, 2-(3-butenyloxy)- (9CI)

Origin of Product

United States

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